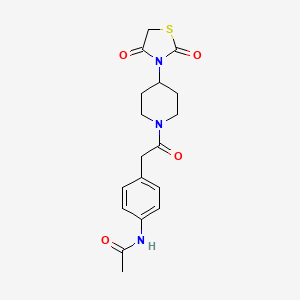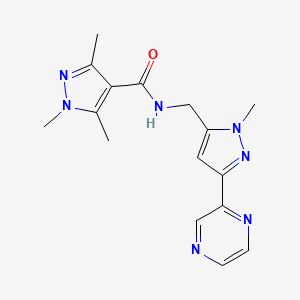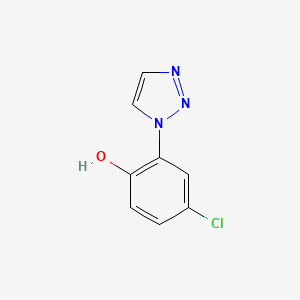
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a small molecule that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Novel Synthetic Methods : A novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, offering a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Polymer Synthesis : The compound's derivatives have been utilized in the synthesis of novel polymers. For instance, nitrophenyl derivatives were used to synthesize copolymers with properties like photoinduced birefringence, indicating potential applications in optical storage materials (Meng et al., 1996).
Chemical Reactions and Kinetics : The compound and its derivatives have been part of studies focusing on various chemical reactions and their kinetics, such as the study of water-mediated Wittig–SNAr reactions. These studies are crucial for understanding the behavior of these compounds in different chemical environments (Xu et al., 2015).
Biological and Pharmaceutical Research
Bioactive Compound Synthesis : The derivatives of the compound have been used in the synthesis of bioactive compounds, which have implications in pharmaceutical research. For example, they have been employed in the creation of compounds with anticonvulsive properties (Langner et al., 1993).
Ligand Synthesis for Metal Complexes : N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide and its derivatives have been used to synthesize ligands for metal complexes. These complexes are significant in the study of molecular structures and could have potential applications in catalysis (Singh et al., 2000).
Probe Development for Biomedical Research : Derivatives of this compound have been explored in the development of fluorescent probes for biomedical applications, such as imaging hypoxic status in tumor cells, indicating its potential in medical diagnostics and research (Feng et al., 2016).
Propiedades
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-15-3-5-17(6-4-15)20(25-9-11-31-12-10-25)14-23-21(27)22(28)24-19-8-7-18(26(29)30)13-16(19)2/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDALKDHXDTVNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)


![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)

amine dihydrochloride](/img/structure/B2360440.png)



![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)
